molecular formula C8H15N B2867334 {Bicyclo[4.1.0]heptan-3-yl}methanamine CAS No. 1783718-72-8

{Bicyclo[4.1.0]heptan-3-yl}methanamine

Cat. No.: B2867334
CAS No.: 1783718-72-8
M. Wt: 125.215
InChI Key: BQSDLOIDYJNUGB-UHFFFAOYSA-N
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Description

{Bicyclo[410]heptan-3-yl}methanamine is a bicyclic amine compound characterized by its unique structure, which includes a bicyclo[410]heptane ring system

Scientific Research Applications

{Bicyclo[4.1.0]heptan-3-yl}methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Safety and Hazards

The safety information for “{Bicyclo[4.1.0]heptan-3-yl}methanamine” indicates that it has hazard statements H226 and H314 . The hydrochloride salt form has hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {Bicyclo[4.1.0]heptan-3-yl}methanamine typically involves the reaction of bicyclo[4.1.0]heptan-3-one with an appropriate amine source under reductive amination conditions. This process often requires the use of reducing agents such as sodium borohydride or lithium aluminum hydride to facilitate the conversion of the ketone to the corresponding amine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to enhance efficiency and yield. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

{Bicyclo[4.1.0]heptan-3-yl}methanamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions include imines, nitriles, secondary amines, tertiary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of {Bicyclo[4.1.0]heptan-3-yl}methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into unique binding sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • {Bicyclo[4.1.0]heptan-3-yl}methanol
  • {Bicyclo[4.1.0]heptan-3-one}
  • {Bicyclo[4.1.0]heptan-3-yl}methanamine hydrochloride

Uniqueness

This compound is unique due to its amine functionality, which imparts distinct chemical reactivity and potential biological activity compared to its alcohol and ketone counterparts. The presence of the amine group allows for a broader range of chemical modifications and applications in various fields.

Properties

IUPAC Name

3-bicyclo[4.1.0]heptanylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c9-5-6-1-2-7-4-8(7)3-6/h6-8H,1-5,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQSDLOIDYJNUGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC2CC1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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